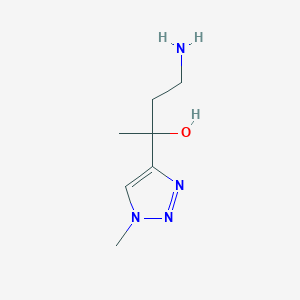

4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol

Description

4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol is a heterocyclic organic compound featuring a 1-methyl-1,2,3-triazole moiety attached to the second carbon of a butan-2-ol backbone, with an amino group at the fourth carbon. The triazole ring, a five-membered aromatic system with three nitrogen atoms, is known for its stability and versatility in medicinal chemistry and materials science . Structural determination of such molecules often employs crystallographic tools like SHELXL, a widely used refinement program for small molecules and macromolecules .

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-amino-2-(1-methyltriazol-4-yl)butan-2-ol |

InChI |

InChI=1S/C7H14N4O/c1-7(12,3-4-8)6-5-11(2)10-9-6/h5,12H,3-4,8H2,1-2H3 |

InChI Key |

HDCSEFCDKAXDNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)(C1=CN(N=N1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1H-1,2,3-Triazole Core via Azide-Alkyne Cycloaddition ("Click" Chemistry)

The most widely adopted method for constructing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click" chemistry, which proceeds under mild conditions with high regioselectivity and yield.

- General Procedure : An alkyne-functionalized butan-2-ol derivative is reacted with a methyl azide or a suitable azide precursor under Cu(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.

- Reaction Conditions : Typically, CuSO4 with sodium ascorbate in aqueous or mixed solvent systems at room temperature or mild heating.

- Advantages : High regioselectivity for the 1,4-disubstituted triazole, mild conditions preserving sensitive functional groups such as amino and hydroxyl groups.

- References : Several studies have demonstrated this approach for related triazole derivatives with aminoalcohol side chains, achieving yields up to 90% or higher.

N1-Methylation of the 1H-1,2,3-Triazole Ring

- Method : Alkylation of the triazole nitrogen is commonly performed using methylating agents such as methyl iodide or methyl sulfate in the presence of a base like sodium methoxide.

- Selectivity : Alkylation preferentially occurs at the N1 position, but care must be taken to avoid over-alkylation or side reactions.

- Example : Alkylation of 1H-1,2,3-triazoles with methyl sulfate in NaOH yields mixtures of 1-methyl and 4-methyl isomers; however, optimized conditions favor the desired N1-methylation.

- Reaction Conditions : Base-mediated methylation in methanol or other polar solvents at ambient temperature.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of alkyne-substituted butan-2-ol | Starting from 4-amino-2-butanol, protection of amino group, installation of terminal alkyne via propargylation | 70-85% | Protect amino group to avoid side reactions |

| 2 | CuAAC "Click" reaction | Alkyne derivative + methyl azide, CuSO4/ sodium ascorbate, aqueous solvent, RT to 50 °C, 12-24 h | 80-95% | Regioselective formation of 1,4-disubstituted triazole |

| 3 | N1-Methylation | Methyl iodide or methyl sulfate, NaOMe base, methanol, RT, 6-12 h | 60-85% | Optimization needed to avoid 4-methyl isomer formation |

| 4 | Deprotection/functional group adjustments | Acid or base treatment to remove protecting groups | Quantitative | Final purification by chromatography |

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the triazole ring formation and substitution pattern; characteristic singlets for triazole proton and methyl group on N1.

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Infrared Spectroscopy (IR) : Identification of hydroxyl and amino functional groups.

- Chromatography : Purification by silica gel column chromatography using ether/methanol mixtures is effective.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted triazoles.

Scientific Research Applications

4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol has diverse applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and functional materials.

Materials Science: It can be used in the development of novel materials with unique properties such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

The mechanism of action of 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Limitations

- Data Gaps : Physical properties (melting point, solubility) and biological activity data are largely unavailable for both compounds, limiting a comprehensive comparison.

- Theoretical Predictions : The triazole-containing compound is predicted to exhibit stronger intermolecular interactions (via -OH and -NH₂) compared to the thiadiazole analog, which may influence crystallization behavior .

Biological Activity

4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the triazole moiety is particularly significant as it has been associated with various pharmacological effects, including anticancer, antifungal, and antibacterial properties. This article will explore the biological activity of this compound through a review of relevant studies and data.

- IUPAC Name: 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol

- Molecular Formula: C6H10N4O

- Molecular Weight: 142.17 g/mol

The biological activity of 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol is largely attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The triazole ring can act as a bioisostere for amides and esters, facilitating the binding to various enzymes and receptors.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of triazole have shown promising results against various cancer cell lines. A study reported that triazole-containing compounds exhibited significant cytotoxicity against breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Triazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 23 | MCF-7 | 15.5 | Apoptosis induction |

| Compound 45 | SW480 | 12.3 | G2/M arrest |

| Compound 67 | A549 | 18.9 | Apoptosis induction |

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, an essential component of fungal cell membranes .

Table 2: Antifungal Activity Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus niger | 0.8 µg/mL | |

| Cryptococcus neoformans | 0.3 µg/mL |

Antibacterial Activity

The antibacterial efficacy of triazole compounds has also been documented. For example, studies have shown that certain triazoles exhibit activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

Table 3: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Case Studies

In a notable case study involving a synthesized derivative of the compound, researchers observed significant inhibition of tumor growth in vivo in mouse models when treated with the compound at varying doses over a period of four weeks. The study highlighted the compound's ability to enhance survival rates in treated groups compared to controls .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)butan-2-ol?

Answer:

The compound is typically synthesized via condensation reactions involving triazole derivatives and aldehydes. A general protocol involves:

- Refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with substituted aldehydes in absolute ethanol, catalyzed by glacial acetic acid, under controlled temperature (4–6 hours).

- Subsequent solvent evaporation under reduced pressure and purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH/NH₄OH mixtures) .

Example: Similar triazole derivatives are synthesized by reacting amines with propargyl bromides in the presence of Cs₂CO₃, followed by purification .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Answer:

Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but ethanol is preferred for eco-friendly synthesis .

- Catalyst use : Acidic catalysts (e.g., acetic acid) improve imine formation, while bases like Cs₂CO₃ facilitate nucleophilic substitutions .

- Temperature control : Reflux (~80°C) balances reaction rate and side-product minimization .

- Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂:MeOH ratios) resolves closely related byproducts .

Table 1: Yield Optimization Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, 80°C | 65 | 90 | |

| DMF, Cs₂CO₃, RT | 78 | 85 |

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₈H₁₄N₄O).

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks. For example, SHELXL’s TWIN command handles twinned data common in triazole derivatives .

Advanced: How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?

Answer:

- Disorder modeling : Use SHELXL’s PART and FREE commands to refine disordered moieties (e.g., methyl groups on triazole) .

- Twinning : Apply the TWIN and BASF instructions in SHELXL to deconvolute overlapping reflections. For example, a BASF value >0.5 indicates significant twinning .

- Validation tools : Check R1/wR2 residuals and ADP (Atomic Displacement Parameter) consistency to avoid overfitting .

Basic: What pharmacological properties are predicted for this compound based on its triazole moiety?

Answer:

The 1,2,3-triazole group is a known pharmacophore with:

- Anti-inflammatory activity : Modulates COX-2 or cytokine pathways, as seen in structurally related triazole derivatives .

- Antimicrobial potential : Triazoles disrupt microbial cell membranes via hydrogen bonding .

- CNS permeability : The amino and hydroxyl groups enhance blood-brain barrier penetration, relevant for neuroactive drug design .

Advanced: How can in vitro pharmacokinetic profiling (e.g., metabolic stability) be conducted for this compound?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Triazole derivatives often show moderate stability due to oxidative metabolism .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction; logP values (~1.5–2.5) predict moderate binding .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Triazoles may weakly inhibit CYP3A4 due to nitrogen coordination .

Advanced: What computational strategies support the design of derivatives with enhanced target affinity?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The triazole’s N-atoms often coordinate metal ions or form H-bonds .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the triazole improve COX-2 inhibition .

- MD simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .

Basic: How is the stereochemical configuration of the amino and hydroxyl groups determined?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IB) with hexane:isopropanol eluents to separate enantiomers .

- VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration by comparing experimental and computed spectra .

- X-ray anomalous scattering : Flack parameter in SHELXL refines chirality in crystalline states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.